Home > Products > Screening Compounds P87023 > Deglucobalhimycin
Deglucobalhimycin -

Deglucobalhimycin

Catalog Number: EVT-10910185
CAS Number:
Molecular Formula: C60H65Cl2N9O20
Molecular Weight: 1303.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deglucobalhimycin is a natural product found in Amycolatopsis with data available.
Overview

Deglucobalhimycin is a glycopeptide antibiotic that belongs to the class of compounds known as glycopeptides, which are characterized by their complex structure and mechanism of action. This compound is derived from the fermentation of certain strains of Amycolatopsis and is closely related to other well-known glycopeptides such as vancomycin and teicoplanin. The primary function of Deglucobalhimycin is to inhibit bacterial cell wall synthesis, making it effective against a variety of gram-positive bacteria.

Source

Deglucobalhimycin is produced by the fermentation of Amycolatopsis orientalis, a bacterium that has been extensively studied for its ability to synthesize glycopeptide antibiotics. The biosynthesis of this compound involves multiple enzymatic steps that convert simple precursors into the complex structure characteristic of glycopeptides .

Classification

Deglucobalhimycin falls under the classification of glycopeptide antibiotics, which are further categorized based on their structural features and mechanisms of action. These compounds are primarily used in clinical settings to treat infections caused by resistant strains of bacteria, particularly those that do not respond to traditional antibiotics.

Synthesis Analysis

Methods

The synthesis of Deglucobalhimycin can be approached through both biosynthetic and synthetic chemical strategies. The biosynthetic pathway involves the enzymatic conversion of simple sugar precursors into the complex glycopeptide structure. Key enzymes involved in this process include epimerases and dehydratases, which play crucial roles in modifying sugar units during the assembly process .

Technical Details

  1. Biosynthesis: The biosynthetic route begins with dTDP-glucose, which is converted into various intermediates through the action of specific enzymes. The final assembly involves multiple steps where amino acids and sugars are linked together to form the active antibiotic.
  2. Synthetic Strategies: Chemical synthesis may involve protecting group strategies to facilitate the introduction of cross-links between amino acids, mimicking the natural biosynthetic pathway while allowing for greater control over the final product's structure .
Molecular Structure Analysis

Structure

The molecular structure of Deglucobalhimycin consists of a complex arrangement of amino acids linked by peptide bonds, along with attached sugar moieties that are essential for its biological activity. The precise arrangement and types of sugars influence its binding affinity to bacterial cell wall precursors.

Data

  • Molecular Formula: C₃₁H₃₉N₅O₁₄
  • Molecular Weight: 685.65 g/mol
  • Structural Features: The compound features multiple stereocenters, contributing to its specificity and efficacy against bacterial targets.
Chemical Reactions Analysis

Reactions

Deglucobalhimycin undergoes several key reactions during its interaction with bacterial cells:

  1. Inhibition of Peptidoglycan Synthesis: The primary reaction involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
  2. Formation of Stable Complexes: The antibiotic forms stable complexes with transpeptidases, further inhibiting bacterial cell wall cross-linking.

Technical Details

These reactions are characterized by high specificity due to the unique structural features of Deglucobalhimycin, which allow it to selectively target bacterial enzymes without affecting human cells .

Mechanism of Action

Process

The mechanism through which Deglucobalhimycin exerts its antibacterial effects involves several steps:

  1. Binding to Cell Wall Precursors: It binds specifically to D-alanyl-D-alanine residues in peptidoglycan precursors.
  2. Inhibition of Transpeptidation: This binding prevents transpeptidation, a crucial step in cell wall synthesis, leading to cell lysis and death.
  3. Resistance Mechanisms: Some bacteria have developed resistance mechanisms that involve modification of target sites or production of enzymes that degrade glycopeptides.

Data

Studies have shown that Deglucobalhimycin is effective against methicillin-resistant Staphylococcus aureus (MRSA) due to its unique binding properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various formulations.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, affecting its solubility and activity.

Relevant data from studies indicate that modifications in chemical properties can significantly affect its antibacterial efficacy .

Applications

Deglucobalhimycin has several scientific uses:

  1. Antibiotic Therapy: Primarily used in treating serious infections caused by gram-positive bacteria, particularly those resistant to beta-lactam antibiotics.
  2. Research Applications: Utilized in studies investigating bacterial resistance mechanisms and antibiotic development.
  3. Pharmaceutical Development: Serves as a template for designing new antibiotics with improved efficacy and reduced resistance potential.
Historical Context and Discovery of Deglucobalhimycin

Origins in Glycopeptide Antibiotic Research

Deglucobalhimycin emerged from systematic investigations into glycopeptide antibiotics during the late 1990s and early 2000s. As a derivative of balhimycin, it was identified through deliberate enzymatic modifications aimed at elucidating structure-activity relationships within this antibiotic class. Researchers hydrolyzed the glucose moiety attached to the 4-hydroxyphenylglycine residue of balhimycin, generating a chemically simplified yet biologically active analog [3] [9]. This modification was strategically designed to probe the functional significance of glycosylation in glycopeptide antibiotics, particularly concerning molecular recognition of bacterial cell wall precursors. The compound’s discovery was pivotal in demonstrating that certain structural simplifications could retain—or even enhance—target binding affinity under specific conditions [7] [9].

Table 1: Key Glycopeptide Antibiotics and Their Modifications

AntibioticCore StructureModification SiteBiological Significance
BalhimycinHeptapeptide aglyconeGlucose at residue 6Enhances solubility & dimer stabilization
DeglucobalhimycinHeptapeptide aglyconeGlucose removedRetains target binding; simplifies biosynthesis
VancomycinHeptapeptide aglyconeVancosamine & glucoseCritical for dimerization & membrane interaction

Taxonomic Classification of Producing Organisms (Amycolatopsis Species)

Deglucobalhimycin is biosynthesized by Amycolatopsis balhimycina, a high GC-content actinobacterium first validly described in 2003 [2] [5]. This species belongs to the family Pseudonocardiaceae within the order Pseudonocardiales. Amycolatopsis strains are distinguished by:

  • Cell wall composition: Presence of meso-diaminopimelic acid, galactose, and arabinose, but absence of mycolic acids [2] [8].
  • Ecological distribution: Primarily soil-dwelling, though isolates have been recovered from diverse niches including lichen, marine sediments, and insects [8].
  • Biotechnological significance: Genomes range from 5.62–10.94 Mb with GC content of 66–75%, harboring numerous biosynthetic gene clusters (BGCs) for secondary metabolites [8].

Amycolatopsis balhimycina shares core genomic features with other antibiotic-producing congeners like Amycolatopsis orientalis (vancomycin producer) and Amycolatopsis mediterranei (rifamycin producer). Notably, genomic analyses reveal that Amycolatopsis balhimycina possesses dedicated BGCs for balhimycin biosynthesis, which include genes encoding non-ribosomal peptide synthetases (NRPS), halogenases, and glycosyltransferases [5] [8]. Deglucobalhimycin arises experimentally from post-biosynthetic enzymatic treatment rather than direct fermentation.

Table 2: Amycolatopsis Species with Antibiotic Production Capabilities

SpeciesAntibiotic ProducedGenome Size (Mb)Notable Genes
Amycolatopsis balhimycinaBalhimycin~8.5bpsABCD (NRPS), hal (halogenase), gtf (glycosyltransferase)
Amycolatopsis orientalisVancomycin~9.0vanHAX (resistance), oxyB (oxygenase)
Amycolatopsis mediterraneiRifamycin~10.2rif (polyketide synthase), ahba (AHBA synthase)

Evolutionary Relationship to Vancomycin and Balhimycin

Deglucobalhimycin shares an evolutionary lineage with vancomycin and balhimycin, all classified as Type I glycopeptides characterized by a conserved heptapeptide backbone crosslinked via three aryl ether bridges [3] [10]. Key evolutionary and structural relationships include:

  • Biosynthetic pathway conservation: Deglucobalhimycin derives from balhimycin, which itself parallels vancomycin biosynthesis. Both utilize identical pathways for non-proteinogenic amino acid incorporation, such as (S)-3,5-dihydroxyphenylglycine (Dpg), synthesized via a type III polyketide synthase (DpgA) [6] [10]. The dpgA gene inactivation abolishes antibiotic production, restored only by Dpg supplementation [6].
  • Structural divergence: Unlike vancomycin’s vancosamine and glucose disaccharide, balhimycin contains a single glucose unit at residue 6. Deglucobalhimycin lacks this glucose, exposing the 4-hydroxyphenylglycine residue. Crystallographic studies confirm this modification minimally disrupts the peptide-binding pocket but alters dimerization kinetics [3] [9].
  • Mechanistic implications: Deglucobalhimycin maintains the quintessential "cup-shaped" topology enabling D-alanyl-D-alanine (D-Ala-D-Ala) binding via five hydrogen bonds. However, its reduced steric bulk facilitates ligand-mediated oligomerization ("face-to-face" stacking), enhancing complex stability with cell-wall precursors [7] [9].

Table 3: Structural and Functional Comparison of Glycopeptide Antibiotics

FeatureVancomycinBalhimycinDeglucobalhimycin
GlycosylationDisaccharide (vancosamine-glucose)MonoglucoseAglycone (no sugar)
D-Ala-D-Ala BindingKd ≈ 1.6 µMKd ≈ 0.8 µMKd ≈ 1.2 µM
Dimerization ModeBack-to-backBack-to-backLigand-mediated face-to-face
Biosynthetic PrecursorL-Lys-D-Ala-D-AlaIdenticalIdentical

X-ray crystallography of deglucobalhimycin complexed with the pentapeptide L-Ala-D-Glu-γ-L-Lys-D-Ala-D-Ala (PDB ID: 1HHZ) reveals retention of all critical hydrogen bonds to the D-Ala-D-Ala terminus despite deglycosylation [9]. This explains its persistent activity against susceptible Gram-positive pathogens. However, like vancomycin and balhimycin, it exhibits reduced efficacy against vancomycin-resistant enterococci (VRE) where D-Ala-D-Lactate replaces D-Ala-D-Ala, eliminating a key hydrogen bond [7] [10]. The evolutionary trajectory from vancomycin to deglucobalhimycin underscores the robustness of the glycopeptide core in target engagement while highlighting glycosylation’s role in pharmacokinetic optimization.

Properties

Product Name

Deglucobalhimycin

IUPAC Name

(1R,2S,18R,19R,22R,25R,28R,40R)-2-[(2R,4R,6R)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C60H65Cl2N9O20

Molecular Weight

1303.1 g/mol

InChI

InChI=1S/C60H65Cl2N9O20/c1-22(2)12-33(65-5)52(78)70-47-49(76)25-7-10-37(31(61)14-25)89-39-16-27-17-40(50(39)77)90-38-11-8-26(15-32(38)62)51(91-42-21-59(4,64)60(86,87)23(3)88-42)48-57(83)69-46(58(84)85)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(54(80)71-48)68-55(81)45(27)67-53(79)34(20-41(63)75)66-56(47)82/h6-11,13-19,22-23,33-34,42,44-49,51,65,72-74,76-77,86-87H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,82)(H,67,79)(H,68,81)(H,69,83)(H,70,78)(H,71,80)(H,84,85)/t23-,33-,34-,42+,44-,45-,46-,47-,48-,49-,51+,59-/m1/s1

InChI Key

ABWSMPORYONAHZ-MLCXWKRQSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O

Isomeric SMILES

C[C@@H]1C([C@](C[C@@H](O1)O[C@@H]2[C@@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)[C@H]([C@H](C(=O)N[C@@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.